molecular formula C16H23N3O4 B2964083 Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate CAS No. 925626-23-9

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate

Cat. No.: B2964083
CAS No.: 925626-23-9
M. Wt: 321.377
InChI Key: PMOVNCVDOOCXFC-UHFFFAOYSA-N
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Description

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is a chemical compound with the molecular formula C16H23N3O4 and a molecular weight of 321.37 g/mol . This compound is known for its unique chemical structure, which includes a piperazine ring substituted with an ethoxyphenyl group and an ethyl ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate typically involves the reaction of 2-ethoxyaniline with ethyl chloroformate in the presence of a base to form the intermediate ethyl 2-ethoxyphenylcarbamate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(N-phenylcarbamoyl)piperazinecarboxylate: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    Ethyl 4-(N-(2-methoxyphenyl)carbamoyl)piperazinecarboxylate: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior and applications.

    Ethyl 4-(N-(2-chlorophenyl)carbamoyl)piperazinecarboxylate:

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and make it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 4-[(2-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-22-14-8-6-5-7-13(14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOVNCVDOOCXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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